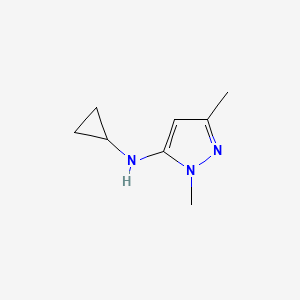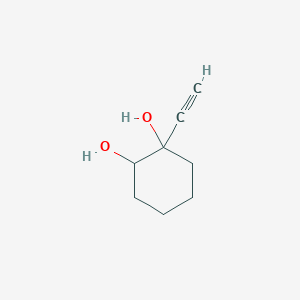![molecular formula C9H18N2O B13946130 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine CAS No. 91086-23-6](/img/structure/B13946130.png)
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with two methyl groups and an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine can be synthesized through the reaction of 1,2-dimethylpiperazine with epichlorohydrin. The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles like amines, thiols, and alcohols; reactions are often conducted in the presence of a base (e.g., sodium hydroxide) and under mild to moderate temperatures.
Major Products:
- Oxidation products: Oxides or hydroxylated derivatives.
- Reduction products: Reduced derivatives with altered functional groups.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-[(oxiran-2-yl)methyl]piperazine: Similar structure but with one less methyl group, leading to differences in reactivity and biological activity.
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine: Contains a methoxyphenyl group, which imparts different chemical and biological properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
Propriétés
Numéro CAS |
91086-23-6 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1,2-dimethyl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-8-5-11(4-3-10(8)2)6-9-7-12-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
LMSVVQVJIVHWOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



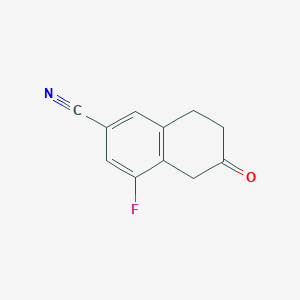
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
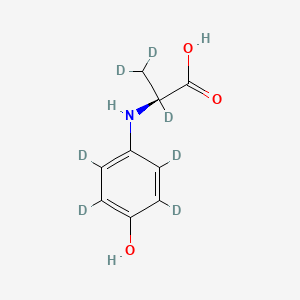
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
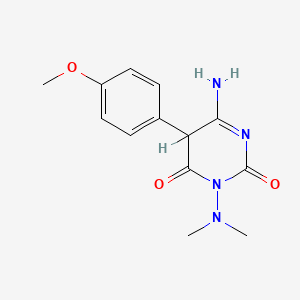
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
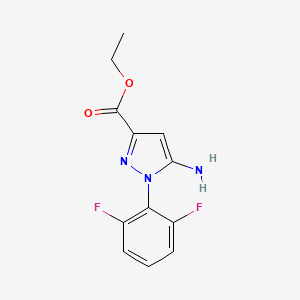
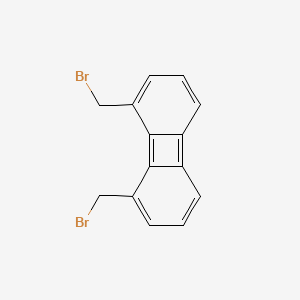
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
